1-Cyclohexyl-3-(piperidin-4-yl)urea hydrochloride is a synthetic compound belonging to the class of 1,3-disubstituted ureas. [] This compound has garnered significant interest in scientific research due to its potent inhibitory activity against soluble epoxide hydrolase (sEH). [] sEH is an enzyme involved in the metabolism of epoxy fatty acids, which play crucial roles in various physiological processes, including inflammation, pain, and blood pressure regulation. []
1-Cyclohexyl-3-(piperidin-4-yl)urea hydrochloride is classified as a substituted urea. Its structural components indicate that it may exhibit biological activity due to the presence of the piperidine ring, which is commonly associated with various pharmacological effects.
The synthesis of 1-Cyclohexyl-3-(piperidin-4-yl)urea hydrochloride typically involves several steps of organic reactions. A common synthetic route includes:
These synthetic steps may require optimization of parameters such as temperature, pressure, and reaction time to enhance yield and purity .
The molecular structure of 1-Cyclohexyl-3-(piperidin-4-yl)urea hydrochloride can be characterized by its distinct functional groups:
The molecular formula can be represented as CHClNO, indicating that it contains 12 carbon atoms, 18 hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom. The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy .
1-Cyclohexyl-3-(piperidin-4-yl)urea hydrochloride can undergo various chemical reactions:
These reactions are typically conducted under controlled conditions using appropriate solvents and catalysts to ensure selectivity and yield.
The mechanism of action for 1-Cyclohexyl-3-(piperidin-4-yl)urea hydrochloride involves its interaction with biological targets within cells. While specific details on its mechanism are still under investigation, compounds with similar structures have been shown to interact with enzymes or receptors involved in signaling pathways related to inflammation and cancer progression.
The piperidine moiety often contributes to binding affinity due to its ability to form hydrogen bonds with target proteins. Additionally, the urea linkage may facilitate interactions that stabilize conformations necessary for biological activity .
1-Cyclohexyl-3-(piperidin-4-yl)urea hydrochloride has several scientific applications:
The core urea linkage in 1-Cyclohexyl-3-(piperidin-4-yl)urea hydrochloride is constructed via nucleophilic addition between cyclohexyl isocyanate and piperidin-4-amine. Modern protocols prioritize phosgene alternatives due to safety concerns, with triphosgene-mediated synthesis emerging as the industry standard. In anhydrous dichloromethane (DCM), cyclohexylamine reacts with triphosgene (0.33 eq) at -15°C to generate cyclohexyl isocyanate in situ, followed by dropwise addition of piperidin-4-amine to yield the urea adduct in 82-87% efficiency [6] [10].
Table 2: Isocyanate-Amine Coupling Method Comparison
Method | Reagent | Solvent | Temperature | Yield |
---|---|---|---|---|
Triphosgene-mediated | Bis(trichloromethyl) carbonate | DCM | -15°C → RT | 82-87% |
CDI-mediated | N,N′-Carbonyldiimidazole | THF | 40-50°C | 75-80% |
Direct phosgenation | COCl₂ | Toluene | 0°C | 90%* |
*Discouraged due to extreme toxicity [6] [10]
Carbonyldiimidazole (CDI) routes offer an aqueous-compatible alternative: Piperidin-4-amine hydrochloride is neutralized with potassium carbonate, then reacted with CDI (1.05 eq) in THF at 40-50°C to form the imidazolide intermediate. Cyclohexylamine is added dropwise, achieving 75-80% yield after 12 hours [6]. The reaction’s regioselectivity ensures exclusive formation of the 1,3-disubstituted urea isomer, confirmed via LC-MS monitoring of the [M+H]⁺ peak at m/z 226.2 for the free base [8] [10].
Conversion to the hydrochloride salt employs stoichiometric hydrogen chloride gas titration in ethereal solvents. The free base (1 eq) is dissolved in anhydrous diethyl ether under nitrogen purge, with HCl gas introduced via sub-surface dispersion until pH < 2.0. The resulting precipitate is isolated by cold filtration (0-5°C) in >95% purity [8]. Alternative HCl/dioxane solutions (4M) enable safer handling but require rigorous drying to prevent hydrate formation [3].
Critical to crystal habit is the counterion exchange kinetics: Slow addition rates (<0.5 mL/min) in ethanol/water (90:10) mixtures produce monoclinic crystals with superior flow properties, while rapid acidification causes amorphous aggregates [5]. The hydrochloride’s solubility profile confirms salt formation—water solubility increases to 28 mg/mL versus <0.5 mg/mL for the free base—validated by chloride ion titration (Mohr method) [3] [8].
Table 3: Hydrochloride Salt Characteristics
Property | Free Base | Hydrochloride Salt | Test Method |
---|---|---|---|
Molecular Weight | 225.33 g/mol | 261.80 g/mol | MS |
Water Solubility | <0.5 mg/mL | 28 mg/mL | USP <791> |
Melting Point | 142-144°C | 278-280°C (dec.) | Differential Scanning Calorimetry |
Hygroscopicity | Low | High | Dynamic Vapor Sorption |
Solvent polarity dictates both reaction rate and urea crystallinity. In aprotic solvents like THF, the coupling step follows second-order kinetics (k = 2.3 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C), while dipolar aprotic solvents (e.g., DMF) accelerate the reaction (k = 8.7 × 10⁻³ L·mol⁻¹·s⁻¹) but promote epimerization at C4 of the piperidine ring [6] . Water-miscible cosolvents (acetonitrile/water 70:30) suppress byproduct formation during hydrochloride crystallization, yielding particles with D90 < 50 µm [5].
Temperature studies reveal an Arrhenius-type dependence: Increasing from 20°C to 50°C triples the urea formation rate but reduces diurea impurity (<0.5% at 30°C vs. 2.1% at 50°C). Optimal control uses a temperature ramp—40°C for nucleation, then cooling to 5°C for crystal growth—achieving 99.5% phase purity by XRD [4] .
Table 4: Solvent Optimization for Urea Bond Formation
Solvent System | Reaction Rate Constant (k, ×10⁻³) | Byproduct Formation | Crystal Morphology |
---|---|---|---|
THF | 2.3 | <0.5% | Needles |
DMF | 8.7 | 2.3% | Aggregates |
DCM | 4.1 | 1.1% | Prisms |
Acetonitrile/Water | 1.9 | 0.2% | Platelets |
Antisolvent crystallization in ethanol/MTBE (methyl tert-butyl ether) delivers pharmaceutical-grade material: The crude hydrochloride (10% w/v) is dissolved in warm ethanol (50°C), filtered through a 0.45 µm PTFE membrane, then added to MTBE (5:1 antisolvent ratio). Gradual cooling (-0.5°C/min) to -10°C furnishes 98.5% pure crystals with ≤0.1% residual solvents (GC-MS) [3] [5]. For research quantities, reverse-phase flash chromatography (C18 silica, 10% acetonitrile/10 mM ammonium bicarbonate buffer) resolves the product from des-cyclohexyl impurities (Rf = 0.33) [4] [7].
Recrystallization solvent screening identified ethanol/water (85:15) as optimal for polymorph control: Form I crystals (thermodynamically stable) show no hygroscopicity below 70% RH, confirmed by dynamic vapor sorption. XRPD peaks at 2θ = 12.8°, 17.2°, and 24.6° distinguish Form I from metastable Form II (2θ = 10.4°, 20.1°) [5] [8].
Table 1: Compound Identifiers for 1-Cyclohexyl-3-(piperidin-4-yl)urea Hydrochloride
Identifier | Value | Source |
---|---|---|
CAS Registry Number | 1233958-90-1 | [1] [3] |
Free Base CAS | 307309-88-2 | [8] [10] |
IUPAC Name | 1-cyclohexyl-3-(piperidin-4-yl)urea hydrochloride | [1] [8] |
Molecular Formula | C₁₂H₂₄ClN₃O | [1] [7] |
Molecular Weight | 261.80 g/mol | [1] [3] |
SMILES | Cl.O=C(NC1CCNCC1)NC2CCCCC2 | [1] [3] |
InChI Key | IEGZZIMAZVRQLW-UHFFFAOYSA-N | [1] [7] |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8